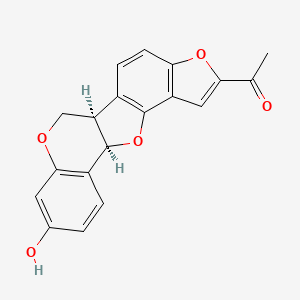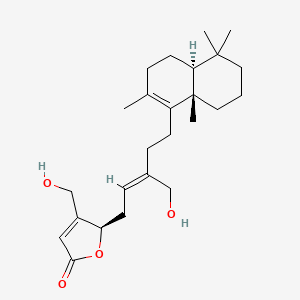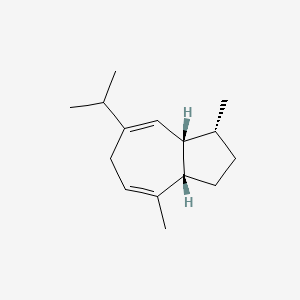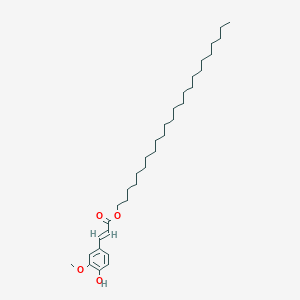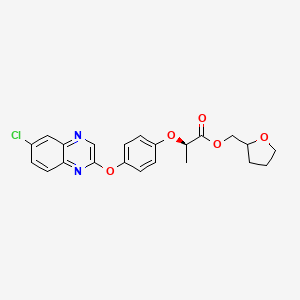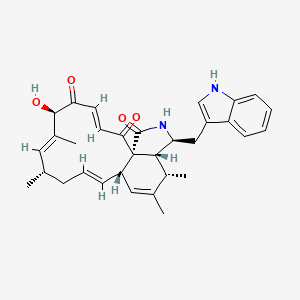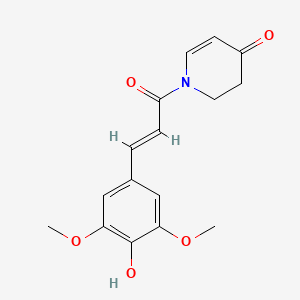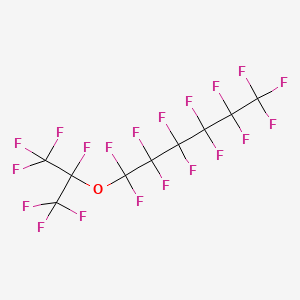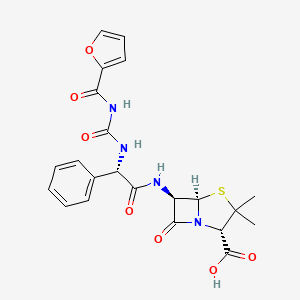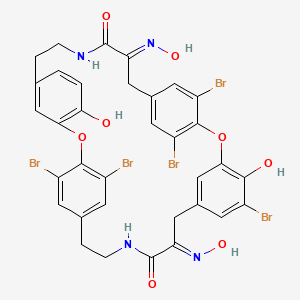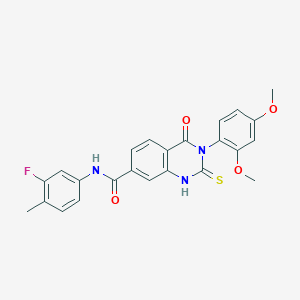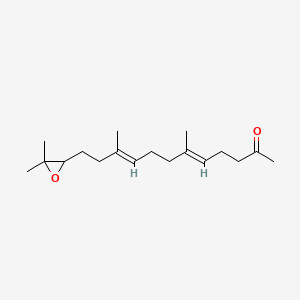![molecular formula C15H22N2O18P2 B1254373 (2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1254373.png)
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a nucleotide sugar derived from uridine diphosphate and L-iduronic acid. It plays a crucial role in the biosynthesis of glycosaminoglycans, which are essential components of the extracellular matrix in animal tissues. L-iduronic acid is a key component of dermatan sulfate and heparan sulfate, which are involved in various biological processes, including cell signaling, coagulation, and cellular adhesion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can be synthesized from UDP-glucuronic acid through the action of UDP-glucuronate 5-epimerase. This enzyme catalyzes the conversion of UDP-glucuronic acid to this compound by inverting the configuration at the C-5 position of the sugar moiety . The reaction typically occurs under mild conditions, with the enzyme functioning optimally at physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound involves the use of recombinant DNA technology to express UDP-glucuronate 5-epimerase in microbial hosts such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions to maximize the yield of the desired product. The this compound is then purified using chromatographic techniques to achieve the required purity for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes several types of chemical reactions, including:
Epimerization: The conversion of UDP-glucuronic acid to this compound by UDP-glucuronate 5-epimerase.
Hydrolysis: The cleavage of the glycosidic bond in this compound to release L-iduronic acid and uridine diphosphate.
Oxidation and Reduction: Although less common, this compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Enzymes: UDP-glucuronate 5-epimerase for epimerization reactions.
Acids and Bases: For hydrolysis reactions, acids or bases can be used to cleave the glycosidic bond.
Oxidizing and Reducing Agents: For redox reactions, agents such as hydrogen peroxide or sodium borohydride may be used.
Major Products Formed
L-iduronic Acid: Formed from the hydrolysis of this compound.
Uridine Diphosphate: Also formed from the hydrolysis of this compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is used as a substrate for studying the activity of epimerases and other enzymes involved in carbohydrate metabolism .
Biology
In biological research, this compound is essential for studying the biosynthesis and function of glycosaminoglycans. It is also used in the investigation of cellular processes such as cell signaling and adhesion .
Medicine
In medicine, this compound is significant for the production of heparin, an anticoagulant used to prevent and treat blood clots . It is also involved in the study of lysosomal storage disorders such as mucopolysaccharidosis .
Industry
In the industrial sector, this compound is used in the production of glycosaminoglycans for various applications, including pharmaceuticals and cosmetics .
Mécanisme D'action
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects primarily through its role as a precursor in the biosynthesis of glycosaminoglycans. The compound is incorporated into the growing glycosaminoglycan chains by glycosyltransferases, which transfer the sugar moiety from this compound to specific acceptor molecules . This process is crucial for the formation of dermatan sulfate and heparan sulfate, which are involved in various biological functions, including cell signaling and coagulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
UDP-galacturonic Acid: Another nucleotide sugar involved in the biosynthesis of pectins and other polysaccharides.
UDP-glucose: A nucleotide sugar involved in the biosynthesis of glycogen and other polysaccharides.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of glycosaminoglycans containing L-iduronic acid. This distinguishes it from other nucleotide sugars, which are involved in different biosynthetic pathways and produce different polysaccharides .
Propriétés
Formule moléculaire |
C15H22N2O18P2 |
|---|---|
Poids moléculaire |
580.28 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11-,12-,14-/m1/s1 |
Clé InChI |
HDYANYHVCAPMJV-NTWGTYGRSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


